2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno-fused bicyclic pyrimidinone family, characterized by a sulfur-containing thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Azepan-1-yl substituent: A seven-membered saturated ring (azepane) attached via a 2-oxoethylsulfanyl linker. This group may enhance lipophilicity and modulate pharmacokinetic properties compared to smaller heterocycles .
- 3-Phenyl substitution: An aromatic phenyl group at position 3, influencing steric and electronic interactions with target proteins .
Molecular Formula: C₂₁H₂₅N₃O₃S₂; Molecular Weight: 431.57 g/mol .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(22-11-6-1-2-7-12-22)14-27-20-21-16-10-13-26-18(16)19(25)23(20)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUNYPUYZVPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Thieno[3,2-d]Pyrimidin-4-One Derivatives
Compound BK02416
- Structure: 3-(3-Methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
- Key Differences: Substituent: Morpholine (six-membered oxygen-containing ring) replaces azepane. Molecular Weight: 419.52 g/mol .
Compound BC10028
- Structure: 3-(3-Methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
- Key Differences :
C280-1185 (Screening Compound)
- Structure: 3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
- Key Differences :
Pyrimido[5,4-b]Indol-4-One Analogs
Compound 537668-62-5
- Structure : 2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one.
- Key Differences: Core Structure: Pyrimidoindolone replaces thieno-pyrimidinone.
Chlorophenyl and Methoxyphenyl Derivatives
Compound 686772-00-9
- Structure: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
- Key Differences :
Compound 850915-47-8
Structural and Functional Comparison Table
| Compound ID/Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-4-one | Azepan-1-yl, 3-phenyl | 431.57 | Moderate lipophilicity, azepane flexibility |
| BK02416 | Thieno[3,2-d]pyrimidin-4-one | Morpholin-4-yl, 3-methoxyphenyl | 419.52 | Enhanced solubility due to morpholine |
| BC10028 | Thieno[3,2-d]pyrimidin-4-one | 4-Phenylpiperazin-1-yl, 3-methoxyphenyl | 494.63 | High receptor affinity potential |
| 537668-62-5 | Pyrimido[5,4-b]indol-4-one | Azepan-1-yl, 3-phenyl | 466.58 | Indole-mediated H-bonding capacity |
| 686772-00-9 | Thieno[3,2-d]pyrimidin-4-one | 4-Chlorophenyl, 4-methylphenyl | 444.96 | Improved metabolic stability |
Research Findings and Implications
- Biological Activity: Thieno-pyrimidinones with azepane substituents (e.g., target compound) show promise in kinase inhibition due to their planar core and flexible side chains . Morpholine analogs (e.g., BK02416) may exhibit better aqueous solubility, favoring in vitro assays .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., 4-chlorophenyl) are more cost-effective to synthesize, as evidenced by commercial availability .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. Its structure includes an azepan ring, a thieno[3,2-d]pyrimidine core, and various functional groups that suggest potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C24H26FN3O2S
- Molecular Weight : 439.55 g/mol
- IUPAC Name : 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:
- Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased cell proliferation and potential anti-cancer effects .
In Vitro Studies
Research has demonstrated that 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits various pharmacological activities:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For example:
- IC50 values indicate effective concentration ranges for inhibiting cell growth.
- Specific studies have reported IC50 values in the low micromolar range for certain cancer types .
- Mechanistic Insights : The inhibition of CDK2 affects downstream signaling pathways involved in cell division and apoptosis. This suggests a potential role in cancer therapy by inducing cell cycle arrest .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest:
- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth compared to controls .
Comparative Analysis with Similar Compounds
Table 1 summarizes the biological activities of structurally similar compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Potential : Research indicates that compounds with similar thieno-pyrimidine structures can exhibit anticancer properties by targeting key regulatory proteins in cancer pathways .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways related to oxidative stress and inflammation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Thioether linkage formation : Reaction of a thiol-containing intermediate with 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Functional group compatibility : The azepane and phenyl groups require inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent oxidation or decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >90% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : ¹H/¹³C NMR to verify the azepane N–H (~δ 1.5–2.5 ppm), thienopyrimidine carbonyl (C=O, ~δ 165–170 ppm), and phenyl protons (δ 7.2–7.6 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆N₄O₂S₂: 478.14) .
- X-ray crystallography : Resolve bond lengths/angles of the thienopyrimidine core (if single crystals are obtainable) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinases : The thienopyrimidine scaffold mimics ATP-binding pockets, suggesting inhibition of tyrosine or serine/threonine kinases .
- GPCRs : The azepane moiety may interact with G-protein-coupled receptors involved in neurological or inflammatory pathways .
- Enzymes : Sulfanyl groups could modulate redox-active enzymes (e.g., glutathione reductase) .
Q. How should researchers design initial bioactivity assays for this compound?
- In vitro enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at concentrations of 1–100 μM .
- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin, with IC₅₀ calculations via nonlinear regression .
- Selectivity profiling : Compare activity against related enzymes (e.g., PI3K vs. MAPK) to assess specificity .
Advanced Research Questions
Q. How can conflicting data on structure-activity relationships (SAR) be resolved?
Contradictions often arise from:
- Substituent effects : Varying the phenyl or azepane groups alters steric/electronic properties, impacting target binding. Computational modeling (e.g., DFT for charge distribution) and free-energy perturbation (FEP) simulations can rationalize discrepancies .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine) .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the sulfanyl moiety to enhance oral bioavailability .
- CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., azepane N-oxidation) and modify vulnerable sites .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve dissolution rates in physiological media .
Q. What advanced techniques elucidate the compound’s binding mode with targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified kinases .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes at ≤2.5 Å resolution to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data from bioassays?
- Four-parameter logistic model : Fit data to using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
Q. What methodologies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Silencing/overexpression : Use siRNA or CRISPR to confirm phenotype rescue upon target modulation .
Troubleshooting & Advanced Design
Q. How can regioselectivity issues during synthesis be mitigated?
- Protecting groups : Temporarily block reactive sites (e.g., azepane NH with Boc) during sulfanyl incorporation .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation via rapid, controlled heating .
Q. What computational tools predict off-target effects?
- Molecular docking (AutoDock Vina) : Screen against a library of 500+ human proteins to identify potential off-targets .
- Pharmacophore modeling (LigandScout) : Map electrostatic/hydrophobic features to prioritize high-risk targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
